Cas no 53773-76-5 (1-Propanone, 1-(4-methoxy-2-methylphenyl)-)
1-Propanone, 1-(4-methoxy-2-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone, 1-(4-methoxy-2-methylphenyl)-
- 1-(4-methoxy-2-methylphenyl)propan-1-one
- DTXSID50521917
- 4'-Methoxy-2'-methylpropiophenone
- SCHEMBL2089774
- UOYQXLFNCLUVBD-UHFFFAOYSA-N
- CS-0038635
- AM806194
- 53773-76-5
- AKOS009148682
- BS-41882
- 1-(4-methoxy-2-methyl-phenyl)-propan-1-one
-
- MDL: MFCD11617652
- Inchi: 1S/C11H14O2/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7H,4H2,1-3H3
- InChI Key: UOYQXLFNCLUVBD-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C(CC)=O)=C(C)C=1
Computed Properties
- Exact Mass: 178.09942
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
1-Propanone, 1-(4-methoxy-2-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1241182-100mg |
1-Propanone, 1-(4-methoxy-2-methylphenyl)- |
53773-76-5 | 95% | 100mg |
$190 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1241182-250mg |
1-Propanone, 1-(4-methoxy-2-methylphenyl)- |
53773-76-5 | 95% | 250mg |
$280 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1241182-1g |
1-Propanone, 1-(4-methoxy-2-methylphenyl)- |
53773-76-5 | 95% | 1g |
$480 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1241182-5g |
1-Propanone, 1-(4-methoxy-2-methylphenyl)- |
53773-76-5 | 95% | 5g |
$1260 | 2023-09-04 | |
| Alichem | A010015858-250mg |
3-Methyl-4-propionylanisole |
53773-76-5 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A010015858-500mg |
3-Methyl-4-propionylanisole |
53773-76-5 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A010015858-1g |
3-Methyl-4-propionylanisole |
53773-76-5 | 97% | 1g |
$1534.70 | 2023-09-01 | |
| A2B Chem LLC | AI52046-1g |
4'-Methoxy-2'-methylpropiophenone |
53773-76-5 | 97% | 1g |
$1205.00 | 2024-04-19 | |
| A2B Chem LLC | AI52046-5g |
4'-Methoxy-2'-methylpropiophenone |
53773-76-5 | 97% | 5g |
$2831.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109275-100mg |
1-(4-Methoxy-2-methylphenyl)propan-1-one |
53773-76-5 | 95+% | 100mg |
¥598.00 | 2024-05-09 |
1-Propanone, 1-(4-methoxy-2-methylphenyl)- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 1-Propanone, 1-(4-methoxy-2-methylphenyl)-
Chemical Profile of 1-Propanone, 1-(4-methoxy-2-methylphenyl)- (CAS No. 53773-76-5)
1-Propanone, 1-(4-methoxy-2-methylphenyl)-, identified by its Chemical Abstracts Service (CAS) number 53773-76-5, is a significant organic compound with a well-documented structure and diverse applications in the field of chemical biology and pharmaceutical research. This compound, featuring a phenyl ring substituted with both methoxy and methyl groups, exhibits unique chemical properties that make it valuable in synthetic chemistry and as an intermediate in the development of bioactive molecules.
The molecular structure of 1-Propanone, 1-(4-methoxy-2-methylphenyl)- consists of an acetone moiety (propanone) attached to a substituted benzene ring. The presence of the 4-methoxy group enhances its solubility in polar solvents while the 2-methyl group contributes to steric hindrance, influencing its reactivity in various chemical transformations. This combination of functional groups makes it a versatile building block for constructing more complex molecules.
In recent years, the compound has garnered attention in academic and industrial research due to its potential applications in drug discovery. Its aromatic system provides a scaffold for designing molecules with specific biological activities. For instance, derivatives of this compound have been explored as candidates for inhibiting enzymes involved in inflammatory pathways. The methoxy group, in particular, has been shown to modulate the electronic properties of the aromatic ring, affecting interactions with biological targets.
One of the most compelling aspects of 1-Propanone, 1-(4-methoxy-2-methylphenyl)- is its role as a precursor in synthesizing heterocyclic compounds. Heterocycles are fundamental structures in many pharmaceuticals and agrochemicals due to their ability to mimic natural products and exhibit potent biological activity. Researchers have leveraged this compound to develop novel scaffolds that exhibit improved pharmacokinetic profiles compared to existing drugs. The ability to functionalize both the acetone and benzene rings allows for the creation of diverse libraries of compounds for high-throughput screening.
The synthesis of 1-Propanone, 1-(4-methoxy-2-methylphenyl)- typically involves Friedel-Crafts alkylation followed by methylation or etherification steps. Advances in catalytic systems have enabled more efficient and sustainable routes to this intermediate. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the methoxy group with high selectivity, minimizing byproduct formation. Such innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
Recent studies have also highlighted the compound's utility in material science applications. Its aromatic structure and polarity make it suitable for use as a ligand or catalyst additive in various organic transformations. Additionally, the methoxy group can serve as an anchor point for further functionalization, enabling the design of polymers or coatings with tailored properties.
The pharmacological potential of derivatives of 1-Propanone, 1-(4-methoxy-2-methylphenyl)- has been further explored through computational modeling and experimental validation. Virtual screening techniques have identified several promising analogs that exhibit inhibitory activity against targets relevant to neurological disorders. These findings underscore the importance of structural diversity when designing new therapeutic agents.
In conclusion, 1-Propanone, 1-(4-methoxy-2-methylphenyl)- (CAS No. 53773-76-5) represents a valuable intermediate in synthetic chemistry with broad applications across multiple disciplines. Its unique structural features enable the development of novel bioactive molecules while its reactivity allows for diverse chemical modifications. As research continues to uncover new synthetic methodologies and pharmacological applications, this compound is poised to remain a cornerstone in both academic and industrial settings.
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